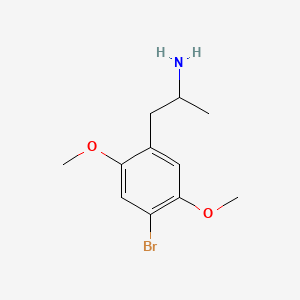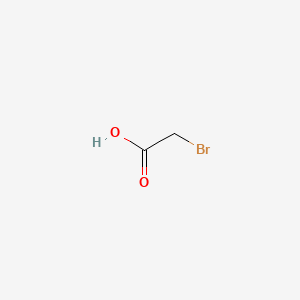
Broparestrol (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Broparestrol (E)-, also known as α-bromo-α,β-diphenyl-β-p-ethylphenylethylene, is a synthetic, nonsteroidal selective estrogen receptor modulator of the triphenylethylene group. It has been used in Europe as a dermatological agent and for the treatment of breast cancer. The compound is described as slightly estrogenic and potently antiestrogenic, inhibiting mammary gland development and suppressing prolactin levels in animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Broparestrol (E)- can be synthesized using palladium-catalyzed cross-coupling reactions. The process involves the reaction of α-bromo-α,β-diphenyl-β-p-ethylphenylethylene with appropriate reagents under controlled conditions .
Industrial Production Methods: The industrial production of Broparestrol (E)- involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Broparestrol (E)- undergoes various chemical reactions, including:
Oxidation: Broparestrol (E)- can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: Broparestrol (E)- can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
Broparestrol (E)- has several scientific research applications, including:
Chemistry: Used as a model compound in studies of selective estrogen receptor modulators.
Biology: Investigated for its effects on mammary gland development and prolactin levels.
Medicine: Explored for its potential in treating breast cancer and other estrogen-related conditions.
Industry: Utilized in the development of dermatological agents and other pharmaceutical products
Mecanismo De Acción
Broparestrol (E)- exerts its effects by binding to estrogen receptors, acting as a selective estrogen receptor modulator. It exhibits both estrogenic and antiestrogenic activities, depending on the target tissue. The compound inhibits mammary gland development and suppresses prolactin levels by modulating the activity of estrogen receptors .
Comparación Con Compuestos Similares
Clomifene: Another selective estrogen receptor modulator used in the treatment of infertility.
Diethylstilbestrol: A synthetic nonsteroidal estrogen used in the past for various medical conditions.
Uniqueness: Broparestrol (E)- is unique in its potent antiestrogenic activity and its ability to inhibit mammary gland development and suppress prolactin levels. Unlike some other selective estrogen receptor modulators, Broparestrol (E)- has been specifically used in dermatological applications and for treating breast cancer .
Propiedades
Número CAS |
22393-62-0 |
|---|---|
Fórmula molecular |
C22H19Br |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |
Clave InChI |
OQCYTSHIQNPJIC-QURGRASLSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
SMILES isomérico |
CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Apariencia |
Solid powder |
| 22393-62-0 479-68-5 |
|
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene broparestrol broparoestrol broparoestrol, (cis)-isomer broparoestrol, (trans)-isomer LN 1643 LN 2299 LN-1643 LN-2299 trans-broparestrol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)












